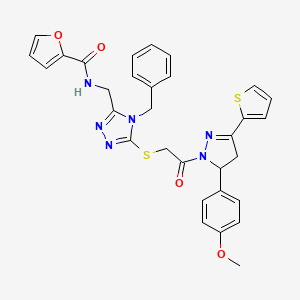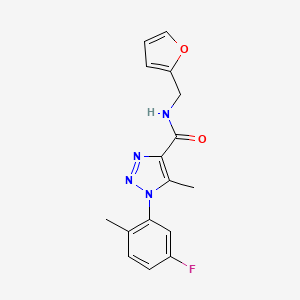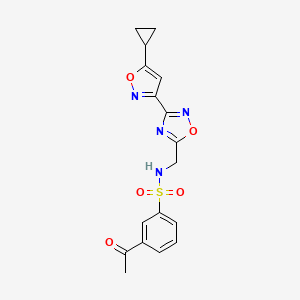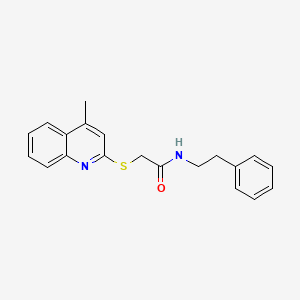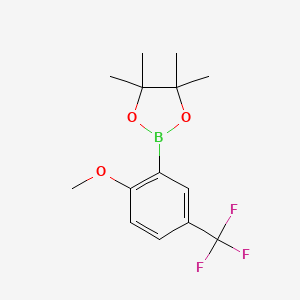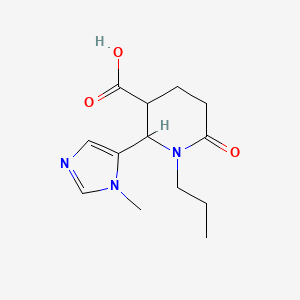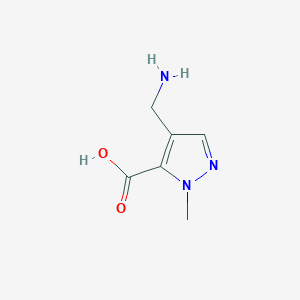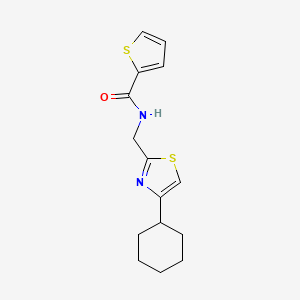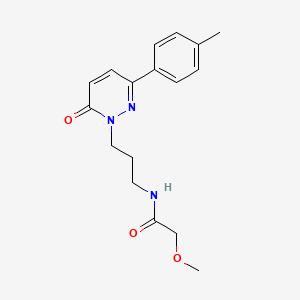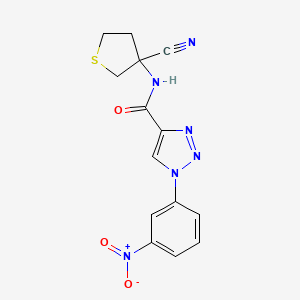
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTN, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTN is a member of the triazole family of compounds, which have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. In cancer cells, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In bacterial and fungal cells, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to disrupt cell membrane integrity and inhibit the activity of key enzymes involved in cell wall synthesis and energy metabolism.
Biochemische Und Physiologische Effekte
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial and fungal growth, and modulation of key signaling pathways involved in cell growth and survival. N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments, including its high purity and potency, as well as its broad spectrum of activity against cancer cells, bacteria, and fungi. However, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, including the development of novel N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide derivatives with improved potency and selectivity, the investigation of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide's potential as a combination therapy with other anticancer or antimicrobial agents, and the exploration of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide's potential therapeutic applications in other disease areas, such as inflammation and neurodegeneration. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, as well as its potential side effects and toxicity.
Synthesemethoden
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multistep reaction involving the condensation of 3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization with triethyl orthoformate and sodium azide. The resulting compound is then reacted with 3-bromoacryloyl chloride to form N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide. This synthesis method has been optimized to yield high purity and high yield of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications, including its anticancer and antimicrobial properties. In cancer research, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis in various cancer cell lines, including breast, colon, and lung cancer cells. N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit tumor growth in animal models of breast cancer. In antimicrobial research, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S/c15-8-14(4-5-24-9-14)16-13(21)12-7-19(18-17-12)10-2-1-3-11(6-10)20(22)23/h1-3,6-7H,4-5,9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSILDNRPUHSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2965752.png)
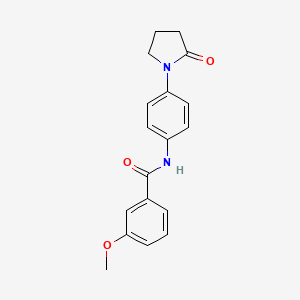
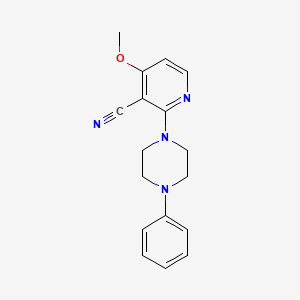
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2965755.png)
![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2965761.png)
